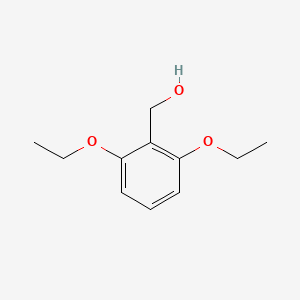
2,6-Diethoxybenzyl alcohol
概要
説明
2,6-Diethoxybenzyl alcohol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of two ethoxy groups attached to a benzyl alcohol structure. This compound is often used in various chemical syntheses and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Diethoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 2,6-diethoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions: 2,6-Diethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to 2,6-diethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, and mild acidic conditions.
Reduction: LiAlH4, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,6-Diethoxybenzaldehyde.
Reduction: 2,6-Diethoxybenzylamine.
Substitution: Depending on the nucleophile, products can include ethers, esters, or amines.
科学的研究の応用
2,6-Diethoxybenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Diethoxybenzyl alcohol exerts its effects depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or ketone through the transfer of electrons. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
類似化合物との比較
2,6-Dimethoxybenzyl alcohol: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxybenzyl alcohol: Different substitution pattern on the benzene ring.
2,6-Diethoxyphenol: Hydroxyl group directly attached to the benzene ring instead of a benzyl position.
Uniqueness: 2,6-Diethoxybenzyl alcohol is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of ethoxy groups can also affect its solubility and stability compared to similar compounds.
特性
IUPAC Name |
(2,6-diethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMRNOMLVFGPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402595 | |
| Record name | 2,6-DIETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-96-5 | |
| Record name | 2,6-DIETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















